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Shenyang, China - Flufenoxystrobin, a broad-spectrum fungicide and acaricide, has emerged

as a significant tool in modern crop protection since its introduction in 2012. Developed by the

Shenyang Research Institute of Chemical Industry (SYRICI) in China, this strobilurin fungicide,

identified by the code SYP-3759, represents a notable advancement in the ongoing quest for

effective and novel crop protection solutions. This technical guide delves into the discovery of

flufenoxystrobin, its detailed synthesis pathway, fungicidal and acaricidal efficacy, and the

experimental protocols used for its evaluation.

Discovery and Development: A Tale of Fluorine-
Containing Strobilurins
The discovery of flufenoxystrobin is rooted in a strategic research initiative by the Shenyang

Research Institute of Chemical Industry focused on the synthesis of novel fluorine-containing

strobilurin analogues.[1] This research was driven by the "intermediate derivatization method,"

a strategy that has led to the discovery of several new pesticide candidates.[2] The core idea

behind this approach is to modify known active chemical structures to enhance their biological

activity and spectrum. In the case of flufenoxystrobin, researchers aimed to introduce fluorine

atoms into the strobilurin scaffold, a modification known to often improve the efficacy and

metabolic stability of agrochemicals.

While a precise timeline of the discovery and the key scientists involved are not extensively

documented in publicly available literature, the introduction of flufenoxystrobin in 2012 marks

the culmination of these research efforts.[3] The development of flufenoxystrobin underscores
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the importance of systematic chemical synthesis and bio-isosteric replacement in the design of

new and improved agrochemicals.

The Synthetic Pathway: Crafting a Potent Fungicide
The synthesis of flufenoxystrobin is a multi-step process that involves the careful construction

of its molecular architecture. The key steps involve the preparation of a central methoxyacrylate

intermediate, followed by its coupling with two distinct aromatic rings.[3] While specific patents

detailing the entire process for flufenoxystrobin are not readily available, analysis of related

strobilurin synthesis patents, particularly from Chinese sources, allows for the elucidation of a

likely synthetic route.

The synthesis commences with the preparation of the key intermediate, methyl (E)-2-(2-

chloromethylphenyl)-3-methoxyacrylate. This intermediate is then coupled with 2-chloro-4-

(trifluoromethyl)phenol to yield the final flufenoxystrobin molecule.

Logical Flow of Flufenoxystrobin Synthesis

2-Methylphenylacetic acid Methyl (E)-2-(2-methylphenyl)-3-methoxyacrylate

 Esterification &
 Methoxylation Methyl (E)-2-(2-bromomethylphenyl)-3-methoxyacrylate Bromination 

Flufenoxystrobin

 Williamson Ether Synthesis 

2-Chloro-4-(trifluoromethyl)phenol

Click to download full resolution via product page

A high-level overview of the flufenoxystrobin synthesis pathway.

Detailed Experimental Protocols
Based on analogous syntheses of related strobilurin compounds, a plausible multi-step

synthesis of flufenoxystrobin can be outlined:

Step 1: Synthesis of Methyl (E)-2-(2-chloromethylphenyl)-3-methoxyacrylate (Intermediate I)

A common route to this intermediate involves the following sequence:
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Condensation: 3-Isochromanone is reacted with methyl formate in the presence of a base to

yield 4-(hydroxymethylene)isochroman-3-one.[4]

Etherification: The resulting intermediate is treated with a methylating agent, such as

dimethyl sulfate, to give 4-(methoxymethylene)isochroman-3-one.[4]

Chlorination and Esterification: The product from the previous step is reacted with a

chlorinating agent like thionyl chloride, followed by the addition of methanol to yield methyl

(E)-2-(2-chloromethylphenyl)-3-methoxyacrylate.[4]

Step 2: Synthesis of Flufenoxystrobin

The final step is a Williamson ether synthesis:

Reaction: 2-Chloro-4-(trifluoromethyl)phenol is reacted with the key intermediate, methyl

(E)-2-(2-chloromethylphenyl)-3-methoxyacrylate, in the presence of a base (e.g., potassium

carbonate) and a suitable solvent (e.g., acetone or DMF).[5]

Purification: The crude product is then purified by recrystallization or column chromatography

to yield flufenoxystrobin.

Fungicidal and Acaricidal Efficacy: A Quantitative
Look
Flufenoxystrobin exhibits a broad spectrum of activity against various fungal pathogens and

also possesses acaricidal properties.[3] Its mode of action, like other strobilurins, involves the

inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the

cytochrome bc1 complex, thereby blocking electron transfer and halting ATP synthesis.[3]
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Target Pest Efficacy Data Reference

Wheat Powdery Mildew

(Erysiphe graminis)

Excellent protective activity at

1.56 mg L⁻¹
[1]

Mites (Tetranychus spp.)
Moderately high acaricidal

activity at 10 mg L⁻¹
[1]

Downy Mildew Controlled [3]

Blight Controlled [3]

Rice Blast Controlled [3]

Note: Comprehensive EC50 data for a wide range of pathogens is not readily available in the

public domain.

Experimental Protocols for Efficacy Evaluation
The evaluation of a new fungicide like flufenoxystrobin involves a series of standardized in

vitro and in vivo bioassays.

In-Planta Efficacy Assay against Wheat Powdery Mildew
(Erysiphe graminis)
This protocol outlines a typical greenhouse experiment to assess the protective efficacy of

flufenoxystrobin.

1. Plant Material and Inoculum:

Wheat seedlings (a susceptible variety) are grown in pots to the two-leaf stage.

A fresh, viable culture of Erysiphe graminis is maintained on healthy wheat plants.

2. Fungicide Application:

Flufenoxystrobin is formulated as a suspension concentrate or emulsifiable concentrate.
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A series of dilutions are prepared in sterile distilled water to achieve the desired test

concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg L⁻¹).

The fungicide solutions are sprayed onto the wheat seedlings until runoff. Control plants are

sprayed with water containing the same concentration of solvent and surfactant.

3. Inoculation:

After the fungicide spray has dried, the treated and control plants are inoculated with E.

graminis conidia by gently shaking infected plants over them.

4. Incubation:

The inoculated plants are maintained in a greenhouse or growth chamber with controlled

conditions (e.g., 20-22°C, 16-hour photoperiod, and high humidity) to facilitate disease

development.

5. Disease Assessment:

After 7-10 days, the percentage of leaf area covered with powdery mildew is assessed

visually for both treated and control plants.

The protective efficacy is calculated using the following formula:

Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease

severity in control] x 100

Experimental Workflow for Fungicide Efficacy Testing
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A generalized workflow for testing the in-planta efficacy of flufenoxystrobin.

Conclusion
Flufenoxystrobin stands as a testament to the power of targeted chemical synthesis in the

development of modern agrochemicals. Its discovery by the Shenyang Research Institute of

Chemical Industry highlights the growing contribution of Chinese research to the global crop

protection landscape. While detailed information on its discovery and comprehensive efficacy
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data remain somewhat limited in the public domain, the available information clearly indicates

its importance as a broad-spectrum fungicide and acaricide. Further research and publication

of detailed studies will undoubtedly provide a more complete picture of this potent molecule

and its role in sustainable agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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